
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often involve simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely to be employed to ensure scalability and sustainability. The use of transition-metal-catalyzed reactions and organocatalytic methods can also be explored for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines. Substitution reactions can yield a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it acts as a ligand for dopamine receptors, particularly the D2 receptor . This interaction involves binding to the allosteric site of the receptor, which can modulate its activity. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation suggests its potential in treating neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A closely related compound with similar biological activities.
N-Substituted isoindoline-1,3-diones: These derivatives have been studied for their anticancer and antifungal activities.
Phthalimide derivatives: Known for their diverse biological activities, including antiepileptic and analgesic properties.
Uniqueness
2-(3-(Benzyloxy)phenyl)isoindoline-1,3-dione stands out due to its specific substitution pattern, which enhances its binding affinity to dopamine receptors and its potential in treating neurological disorders . Its unique structure also allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
20012-61-7 |
|---|---|
Fórmula molecular |
C21H15NO3 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)16-9-6-10-17(13-16)25-14-15-7-2-1-3-8-15/h1-13H,14H2 |
Clave InChI |
KEXVEOJPANROJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


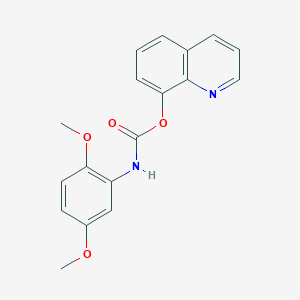
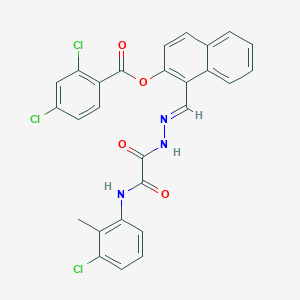
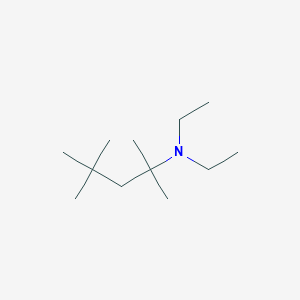
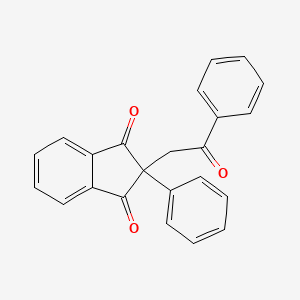
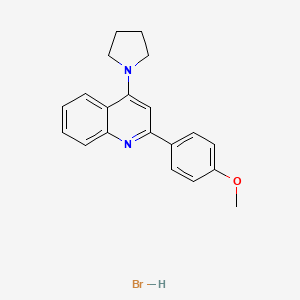
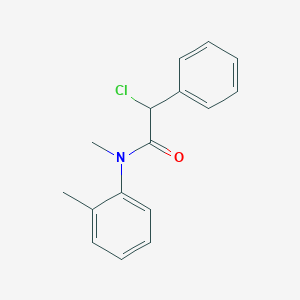

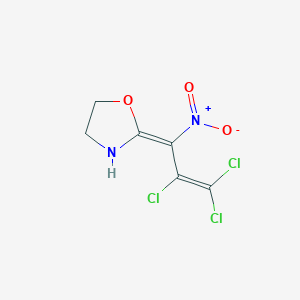
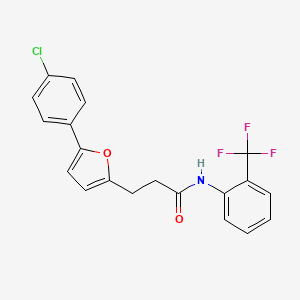
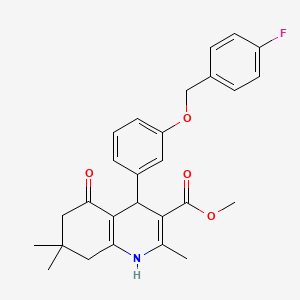


![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)
![[5-(Hydroxyamino)-2-phenyl-1,3-dioxan-5-yl]methanol](/img/structure/B11950250.png)
